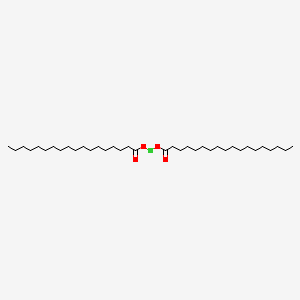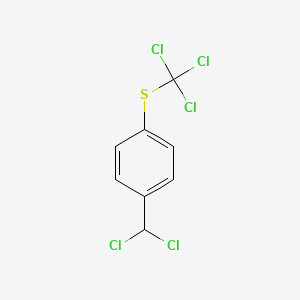
P-Trichloromethylthiobenzal chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Trichloromethylthiobenzal chloride: is a chemical compound with the molecular formula C8H5Cl5S and a molecular weight of 310.46 g/mol . . This compound is characterized by the presence of a trichloromethylthio group attached to a benzal chloride structure, making it a unique and interesting compound for various chemical applications.
Preparation Methods
The synthesis of P-Trichloromethylthiobenzal chloride typically involves the chlorination of benzal chloride in the presence of sulfur-containing reagents . The reaction conditions often include the use of solvents such as carbon tetrachloride or chloroform, and the process is carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
P-Trichloromethylthiobenzal chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
P-Trichloromethylthiobenzal chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of P-Trichloromethylthiobenzal chloride involves its interaction with molecular targets through its reactive functional groups . The trichloromethylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can affect molecular pathways and cellular processes, contributing to the compound’s observed effects .
Comparison with Similar Compounds
P-Trichloromethylthiobenzal chloride can be compared with other similar compounds, such as:
- Chloromethyl methyl sulfide
- 4-(Methylthio)benzyl chloride
- Chloromethyl phenyl sulfide
- Dichloromethyl methyl sulfide
These compounds share similar structural features but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its trichloromethylthio group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H5Cl5S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(dichloromethyl)-4-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H5Cl5S/c9-7(10)5-1-3-6(4-2-5)14-8(11,12)13/h1-4,7H |
InChI Key |
IEYVFLVZQPCASY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
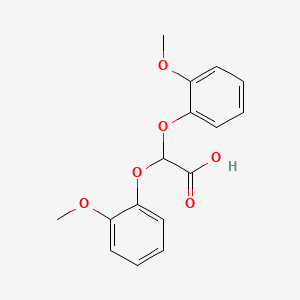
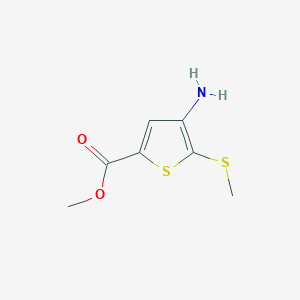
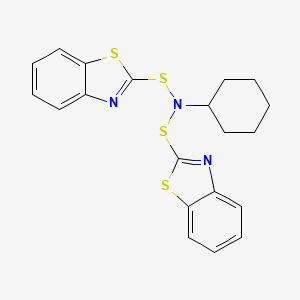
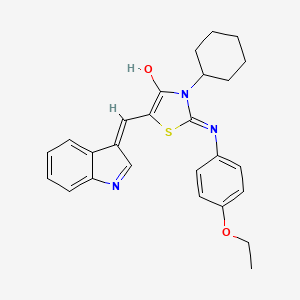
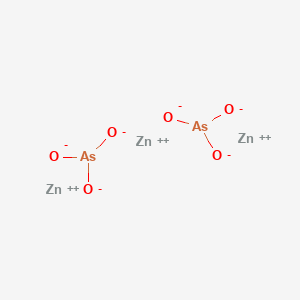
![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)
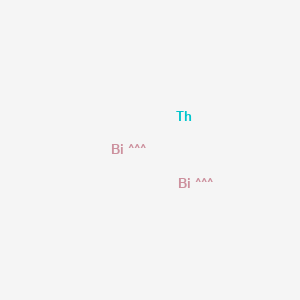

![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)


![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
